molecular formula C19H21Cl2NO2 B15036723 4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine

4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine

Cat. No.: B15036723
M. Wt: 366.3 g/mol
InChI Key: UAEFZFSGDALRML-UHFFFAOYSA-N
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Description

4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine is a complex organic compound with a molecular formula of C19H21Cl2NO2 This compound features a benzofuran ring substituted with dichloro and cyclohexylidenemethyl groups, and a morpholine ring attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Dichloro Groups: Chlorination of the benzofuran ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of Cyclohexylidenemethyl Group: This step involves the reaction of the benzofuran intermediate with cyclohexanone under basic conditions to form the cyclohexylidenemethyl group.

    Morpholine Ring Formation: The final step involves the nucleophilic substitution reaction of the benzofuran intermediate with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new therapeutic agents.

    Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Investigated for its biological activity against various pathogens and its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: Shares the dichloro substitution pattern but lacks the benzofuran and morpholine rings.

    Cyclohexylidenemethylbenzofuran: Similar structure but without the morpholine ring.

    Morpholinoquinoline: Contains the morpholine ring but differs in the core structure.

Uniqueness

4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine is unique due to the combination of its benzofuran core, dichloro substitution, cyclohexylidenemethyl group, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21Cl2NO2

Molecular Weight

366.3 g/mol

IUPAC Name

4-[5,7-dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine

InChI

InChI=1S/C19H21Cl2NO2/c20-14-11-15-18(22-6-8-23-9-7-22)17(24-19(15)16(21)12-14)10-13-4-2-1-3-5-13/h10-12H,1-9H2

InChI Key

UAEFZFSGDALRML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=C(C3=C(O2)C(=CC(=C3)Cl)Cl)N4CCOCC4)CC1

Origin of Product

United States

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